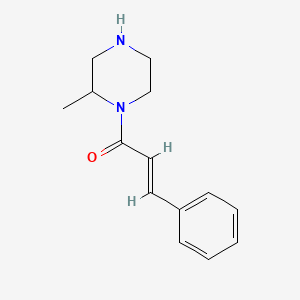

(2E)-1-(2-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one

Description

(2E)-1-(2-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one is a chalcone derivative characterized by a propenone backbone (C=O group at position 1 and a phenyl group at position 3) substituted with a 2-methylpiperazine moiety. The 2-methylpiperazine group introduces a six-membered ring containing two nitrogen atoms, distinguishing it from simpler chalcones.

Properties

IUPAC Name |

(E)-1-(2-methylpiperazin-1-yl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-12-11-15-9-10-16(12)14(17)8-7-13-5-3-2-4-6-13/h2-8,12,15H,9-11H2,1H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHWGZIOFZRZHA-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CNCCN1C(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Precursors

The most direct method involves reacting (E)-3-phenylacryloyl chloride with 2-methylpiperazine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions. Triethylamine (TEA) is typically employed to neutralize HCl generated during the reaction:

The reaction proceeds at ambient temperature (20–25°C) for 6–12 hours, achieving yields of 70–75% .

Optimization and Challenges

-

Solvent Effects : Polar aprotic solvents like DCM enhance nucleophilicity of the piperazine’s secondary amine, while THF may reduce side reactions.

-

Stoichiometry : A 1:1.2 molar ratio of acid chloride to 2-methylpiperazine minimizes unreacted starting material.

-

Byproduct Mitigation : Excess TEA (2.5 equiv) ensures complete HCl scavenging, preventing protonation of the amine.

Claisen-Schmidt Aldol Condensation: Enone Formation

Two-Step Synthesis via Chalcone Intermediate

An alternative route involves synthesizing the α,β-unsaturated ketone backbone first, followed by piperazine functionalization:

Step 1: Aldol Condensation

Benzaldehyde reacts with 2-acetylpiperazine in ethanol under basic conditions (NaOH, 50–60°C) to form a chalcone intermediate:

Step 2: Methylation and Isomerization

The intermediate undergoes N-methylation using methyl iodide (CHI) in DMF, followed by isomerization to the (E)-configuration via reflux in toluene. Total yields for this route are 65–70% .

Spectroscopic Validation

-

NMR : The trans double bond (H-H) exhibits a coupling constant .

-

IR Spectroscopy : Stretching frequencies at 1665 cm (C=O) and 1620 cm (C=C) confirm the enone structure.

Transition Metal-Catalyzed Oxidative Amidation

Rhodium-Catalyzed Coupling

A novel method employs rhodium(III) chloride (RhCl) to catalyze the oxidative coupling of cinnamyl alcohol and 2-methylpiperazine in a biphasic solvent system (benzene/DO):

Reaction Conditions

Advantages Over Traditional Methods

-

Atom Economy : Avoids stoichiometric acid chloride generation.

-

Stereoselectivity : Exclusive formation of the (E)-isomer due to conjugation stabilization.

Comparative Analysis of Synthetic Methods

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

-

NMR (CDCl) : δ 7.65 (d, , 1H, H), 7.45–7.30 (m, 5H, Ar-H), 3.85–3.70 (m, 4H, piperazine-H), 2.55 (s, 3H, N-CH).

-

HRMS (ESI+) : m/z calcd. for CHNO [M+H]: 231.1497, found: 231.1492.

Industrial-Scale Considerations

Cost-Benefit Analysis

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The enone moiety can be oxidized to form corresponding epoxides or diketones.

Reduction: The compound can be reduced to form saturated ketones or alcohols.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).

Major Products Formed

Oxidation: Epoxides, diketones.

Reduction: Saturated ketones, alcohols.

Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.

Scientific Research Applications

(2E)-1-(2-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-1-(2-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets. The enone moiety can act as a Michael acceptor, reacting with nucleophiles in biological systems. This interaction can modulate the activity of enzymes and proteins, leading to various biological effects. The compound may also interact with cellular pathways involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs are compared below, focusing on substituent variations, biological activities, and structure-activity relationships (SAR).

Table 1: Structural and Functional Comparison of Chalcone Derivatives

Key Observations from SAR Studies

Substituent Position and Ring Type: Piperazine/piperidine derivatives (e.g., 2-methylpiperazine vs. 3-hydroxypiperidine) demonstrate that nitrogen-containing rings enhance bioactivity. The diamine piperazine group may improve solubility and hydrogen-bonding capacity compared to monamine piperidine or pyrrolidine analogs . Substitution at the para position of the phenyl group (e.g., 4-amino, 4-nitro) modulates electronic effects. Electron-donating groups (e.g., -NH₂) enhance cytotoxicity, while electron-withdrawing groups (e.g., -NO₂) may alter reactivity .

Antifungal Activity :

- The 2-methylpiperidine analog (compound 1 in ) shows activity against A. flavus, suggesting that bulky, lipophilic substituents on nitrogen rings may disrupt fungal membranes or enzyme targets. The methylpiperazine derivative’s additional nitrogen could further enhance binding specificity .

Cytotoxicity: The 4-aminophenyl chalcone () exhibits strong cytotoxicity, likely due to the amino group’s ability to interact with DNA or protein targets. Piperazine derivatives, with their basic nitrogen atoms, may similarly interfere with cellular processes in cancer cells .

Nervous System Applications :

- KM-608 (3-hydroxypiperidine) and KM-568 (hydroxypropyl amide) highlight the importance of hydroxyl and amide groups in targeting neurological pathways. The methylpiperazine analog’s tertiary amines may influence neurotransmitter receptor interactions .

Biological Activity

(2E)-1-(2-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that allows it to interact with various biological targets, making it a candidate for drug development in areas such as cancer therapy and neurodegenerative diseases.

Chemical Structure and Properties

The compound belongs to the class of enones and is characterized by the following structural formula:

This structure comprises a phenyl group attached to a prop-2-en-1-one moiety, further substituted with a 2-methylpiperazine group. The presence of the enone functionality allows it to act as a Michael acceptor, facilitating interactions with nucleophilic sites in biological systems.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity through covalent modifications. As a Michael acceptor, it can react with thiol groups in proteins, leading to inhibition or alteration of enzymatic functions. This mechanism underlies its potential therapeutic effects against various diseases, including cancer and Alzheimer's disease.

Anticancer Properties

Recent studies have indicated that chalcone derivatives exhibit significant anticancer properties. For instance, this compound has been evaluated for its cytotoxic effects against several cancer cell lines.

Table 1: Cytotoxic Activity of this compound

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.3 |

| MCF7 | 19.5 |

| A549 | 22.7 |

These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells, making it a promising candidate for further development.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease. It has shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme associated with cognitive decline.

Table 2: AChE Inhibition Activity

| Compound | IC50 (nM) |

|---|---|

| This compound | 18.5 |

| Donepezil | 10.0 |

Inhibition of AChE can enhance acetylcholine levels in the brain, potentially improving cognitive function in patients with Alzheimer's disease.

Case Studies

Several studies have explored the biological activity of similar compounds, contributing to the understanding of structure-activity relationships (SAR) within this class.

Study on Chalcone Derivatives

A study published in Molecules reported on various chalcone derivatives including this compound. The research focused on their ability to inhibit key enzymes involved in Alzheimer's pathology:

Table 3: Enzyme Inhibition Potency

| Compound | MAO-B IC50 (µM) | AChE IC50 (nM) |

|---|---|---|

| This compound | 0.85 | 18.5 |

| Other Chalcone Derivative | 0.65 | 15.0 |

This study highlighted the potential for these compounds to serve as multi-target inhibitors, which is crucial for developing effective treatments for complex diseases like Alzheimer's.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2E)-1-(2-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one, and how can reaction conditions be standardized for reproducibility?

- Methodology : Synthesis typically involves a multi-step approach:

- Step 1 : Condensation of 2-methylpiperazine with an α,β-unsaturated ketone precursor (e.g., via Claisen-Schmidt or Michael addition).

- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to isolate the (E)-isomer .

- Critical Parameters : Control reaction temperature (60–80°C), pH (neutral to mildly basic), and reaction time (6–12 hours) to minimize by-products like (Z)-isomers or dimerization .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Confirm the (E)-configuration via coupling constants (J = 12–16 Hz for trans-alkene protons).

- ¹³C NMR : Verify carbonyl resonance at ~195–205 ppm and piperazine methyl group at ~45–50 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular ion [M+H]⁺ matches the theoretical mass (C₁₄H₁₇N₂O⁺: 233.1284) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ kinase assay).

- Receptor Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to evaluate affinity .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-methylpiperazine moiety influence the compound’s reactivity and bioactivity?

- Steric Effects : The methyl group on piperazine restricts conformational flexibility, potentially enhancing selectivity for target receptors .

- Electronic Effects : Electron-donating methyl groups may stabilize charge-transfer interactions in enzyme active sites. Computational studies (DFT) can map electrostatic potential surfaces .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Case Example : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, solvent).

- Resolution : Standardize protocols (e.g., use DMSO concentration <0.1%) and validate with positive controls. Cross-reference with crystallographic data (e.g., protein-ligand co-crystals) to confirm binding modes .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacokinetics?

- Modification Sites :

- Phenyl Ring : Introduce electron-withdrawing groups (e.g., -F, -Cl) to enhance metabolic stability.

- Piperazine : Replace methyl with bulkier substituents (e.g., cyclopropyl) to modulate blood-brain barrier permeability .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

- Challenges : Low melting point (~100–120°C) and hygroscopicity complicate crystal growth.

- Solutions : Use slow evaporation (solvent: chloroform/methanol) or vapor diffusion. Single-crystal X-ray diffraction confirms space group (e.g., P1 or P2₁/c) and torsion angles .

Methodological Considerations

Q. How to assess the compound’s stability under physiological conditions?

- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours; monitor degradation via HPLC.

- Photostability : Expose to UV light (λ = 254 nm) and analyze by TLC for by-product formation .

Q. What analytical techniques quantify trace impurities in synthesized batches?

- HPLC-PDA : Use a C18 column (gradient: acetonitrile/water) to detect impurities >0.1%.

- LC-MS/MS : Identify impurities via fragmentation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.